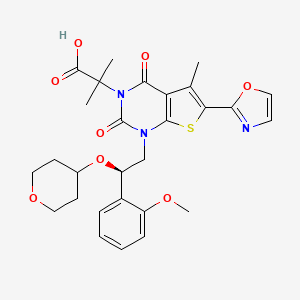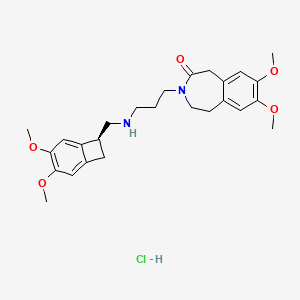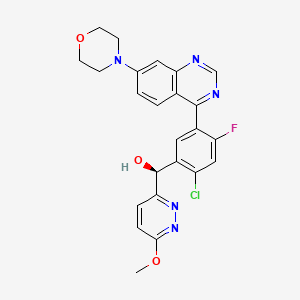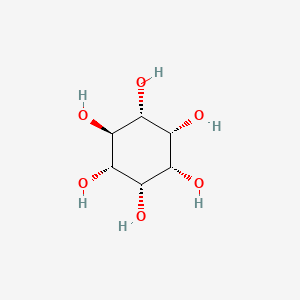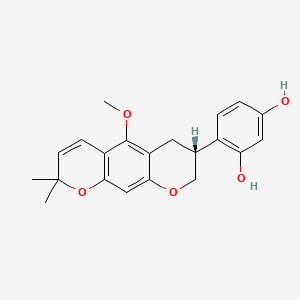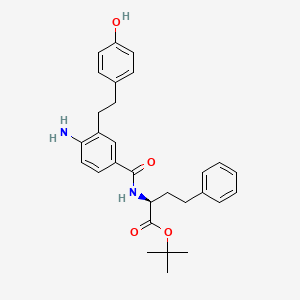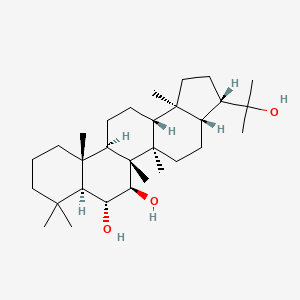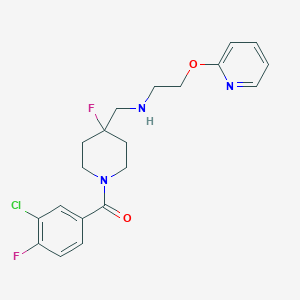
Nlx204; nlx204
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Interactive Calculations and Web Page Development
- NLX (NumberLinX) technology facilitates the rapid development of web pages containing interactive calculations for learning or research applications. It involves a library of Java objects for interacting with model equations, aiding in controlling calculations, changing model parameters, and displaying results. This technology is versatile and can be applied across different models and applications without requiring Java code changes, making it a valuable tool in educational and research settings (Kootsey & McAuley, 2003).
Advanced Imaging Techniques
- Although not directly linked to NLX-204, advanced imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) have revolutionized the analysis of complex systems, including microbial biofilms. These techniques allow in situ analysis of structure, composition, and dynamics, contributing significantly to various scientific research areas (Neu et al., 2010).
Nonlinear Optics (NLO) in Everyday Life
- NLO has a significant impact on daily life, with applications in improving lasers, interacting with materials, and information technology. It offers coherent light of different wavelengths and advanced spectroscopy, contributing to communications, sensors, and materials analysis. The applications of NLO in information processing and storage highlight its potential in various scientific fields (Garmire, 2013).
Bioluminescence in Biomedical Research
- NanoLuc (NLuc), a bioluminescence platform, has enhanced stability and a more than 150-fold increase in luminescence compared to traditional systems. This increased sensitivity and small size of the NLuc system offer numerous applications in cellular assays, molecular imaging, and potentially disease detection and therapeutic monitoring. However, its unique substrate and nonideal emission for in vivo applications may limit its use in certain molecular biology areas (England, Ehlerding, & Cai, 2016).
Web-Based Interactive Simulations
- The NLX architecture, when integrated into web design programs, allows for the construction of interactive simulations without writing code. This technology is pivotal for educational and research applications where interactive simulation pages can be built rapidly and efficiently (Kootsey, Siriphongs, & McAuley, 2004).
Sensor Development for Pharmaceutical Detection
- Molecularly imprinted polymer (MIP) sensors have been developed for the detection of pharmaceuticals like naloxone (NLX). These sensors show promise for rapid and sensitive screening, potentially useful in clinical and research settings (Lopes et al., 2017).
miR-204 in Cancer Research
- The role of miR-204 in cancer research is significant, particularly in colorectal cancer. Studies show that miR-204 expression affects tumor cell growth, migration, and invasion, highlighting its potential as a target in cancer therapeutics (Shuai, Wang, & Dong, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2N3O2/c21-16-13-15(4-5-17(16)22)19(27)26-10-6-20(23,7-11-26)14-24-9-12-28-18-3-1-2-8-25-18/h1-5,8,13,24H,6-7,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEGJWWPDKBOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNCCOC2=CC=CC=N2)F)C(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nlx204; nlx204 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

